Rociletinib

説明

ロシレチニブは、特定の変異を有する非小細胞肺癌の治療のために開発された第3世代上皮成長因子受容体チロシンキナーゼ阻害剤です。 ロシレチニブは、上皮成長因子受容体の変異型、特に第1世代上皮成長因子受容体阻害剤に対する耐性獲得の一般的な原因であるT790M耐性変異を有する変異型を標的とし、その活性を阻害するように設計されました .

作用機序

ロシレチニブは、T790M変異を含む上皮成長因子受容体の変異型を選択的に阻害することによって効果を発揮します。 ロシレチニブは、受容体のチロシンキナーゼドメインに共有結合し、受容体の活性化および腫瘍の増殖と生存を促進するその後のシグナル伝達経路を阻害します . この選択的な阻害は、第1世代上皮成長因子受容体阻害剤に対する耐性を克服し、非小細胞肺癌の治療に対する標的療法を提供します .

類似の化合物との比較

ロシレチニブは、オシメルチニブやナザルチニブなどの他の第3世代上皮成長因子受容体チロシンキナーゼ阻害剤と比較されます。 これらの化合物はすべてT790M変異を標的としていますが、ロシレチニブは野生型上皮成長因子受容体に対しては最小限の活性を示し、標的外効果のリスクを低減しています . 一方、オシメルチニブは、臨床試験においてより良好な無増悪生存期間を示し、現在臨床開発で最も進んでいます . ナザルチニブも同様の変異体選択性を示し、野生型上皮成長因子受容体を温存しています .

類似の化合物

- オシメルチニブ

- ナザルチニブ

- ゲフィチニブ

- エルロチニブ

生化学分析

Biochemical Properties

Rociletinib interacts with the epidermal growth factor receptor (EGFR), a protein that regulates cell proliferation and signal transduction . This compound is a small-molecule, orally available, mutant-selective covalent inhibitor of commonly mutated forms of EGFR .

Cellular Effects

This compound has been used in trials studying the treatment and prevention of non-small cell lung cancer . It has shown to significantly improve the efficacy of ABCG2 substrate chemotherapeutic agents in the transporter-overexpressing cancer cells .

Molecular Mechanism

This compound is an EGFR inhibitor active in preclinical models of EGFR-mutated NSCLC with or without T790M . It inhibits ABCG2-mediated drug efflux and increases intracellular accumulation of ABCG2 probe substrates .

Temporal Effects in Laboratory Settings

This compound has shown to have a variable exposure with up to 79% CV and no accumulation (3.7 hours half-life) . It has been observed that the only common dose-limiting adverse event was hyperglycemia .

Dosage Effects in Animal Models

In enzymatic experiments, this compound showed dose-dependent tumor response and better activity, which was verified in transgenic mice experiments .

Metabolic Pathways

This compound is involved in the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells . The mutated EGFR gene overproduces EGFR protein, which ultimately causes several types of cancer .

Transport and Distribution

This compound is orally available and is distributed within cells and tissues where it interacts with the EGFR . It inhibits ABCG2 efflux function, thus increasing the cellular accumulation of the transporter substrate anticancer drugs .

Subcellular Localization

This compound targets the EGFR, a transmembrane glycoprotein, and is localized at the cell membrane where it interacts with the receptor .

準備方法

ロシレチニブは、5-トリフルオロメチルウラシルなどの容易に入手可能な原料を用いた縮合反応によって合成できます . 調製方法は、中間体の形成、およびその後制御された条件下での反応を含む複数段階からなります。 ロシレチニブの工業生産では、通常、これらの合成経路を最適化して、最終生成物の収率と純度を高くします .

化学反応の分析

ロシレチニブは、置換反応や縮合反応などの様々な化学反応を起こします。これらの反応に用いられる一般的な試薬には、トリフルオロメチルウラシルや他の芳香族化合物があります。 これらの反応によって生成される主要な生成物は、最終的にロシレチニブの形成につながる中間体です .

科学研究における用途

ロシレチニブは、特定の上皮成長因子受容体変異を有する非小細胞肺癌の治療における可能性について、広く研究されています。 ロシレチニブは、第1世代上皮成長因子受容体阻害剤に対して耐性を示すT790M変異を有する腫瘍に対して、有意な活性を示しました . さらに、ロシレチニブは、放射性ヨウ素化による肺癌における上皮成長因子受容体変異のモニタリングのためのプローブとして研究されています . ロシレチニブの用途は医薬品化学にも及び、新しいチロシンキナーゼ阻害剤を開発するためのモデル化合物として役立ちます .

化学反応の分析

Rociletinib undergoes various chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include trifluoromethyluracil and other aromatic compounds. The major products formed from these reactions are intermediate compounds that eventually lead to the formation of this compound .

科学的研究の応用

Rociletinib has been extensively studied for its potential in treating non-small cell lung cancer with specific epidermal growth factor receptor mutations. It has shown significant activity against tumors harboring the T790M mutation, which is resistant to first-generation epidermal growth factor receptor inhibitors . Additionally, this compound has been explored as a probe for monitoring epidermal growth factor receptor mutations in lung cancer through radioiodination . Its applications extend to medicinal chemistry, where it serves as a model compound for developing new tyrosine kinase inhibitors .

類似化合物との比較

Rociletinib is compared with other third-generation epidermal growth factor receptor tyrosine kinase inhibitors such as Osimertinib and Nazartinib. While all these compounds target the T790M mutation, this compound has shown minimal activity against wild-type epidermal growth factor receptor, which reduces the risk of off-target effects . Osimertinib, on the other hand, has demonstrated better progression-free survival in clinical trials and is currently the most advanced in clinical development . Nazartinib also exhibits similar mutant-selectivity and sparing of wild-type epidermal growth factor receptor .

Similar Compounds

- Osimertinib

- Nazartinib

- Gefitinib

- Erlotinib

生物活性

Rociletinib (also known as CO-1686) is an investigational drug primarily developed for the treatment of non-small cell lung cancer (NSCLC) harboring mutations in the epidermal growth factor receptor (EGFR). This compound is notable for its irreversible inhibition of both activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).

This compound functions as a covalent inhibitor that selectively targets mutant forms of the EGFR. It binds irreversibly to the receptor, leading to sustained inhibition of downstream signaling pathways that promote tumor growth. The compound has demonstrated significant potency against T790M mutations, which are often associated with acquired resistance to other therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption, with peak plasma concentrations reached within 1.5 to 2.5 hours post-administration. The elimination half-life ranges from 2.7 to 3.5 hours , indicating a need for frequent dosing to maintain therapeutic levels. Notably, maintaining plasma concentrations above 200 ng/mL has been associated with durable tumor responses in clinical studies .

TIGER Trials

This compound has been evaluated in several clinical trials, notably the TIGER-X study, which included both phase I and phase II components:

- Phase I : Focused on dose escalation and safety profiles.

- Phase II : Enrolled patients with confirmed T790M-positive NSCLC, assessing doses of 500 mg, 625 mg, and 750 mg administered twice daily (BID).

Results indicated that this compound produced durable tumor shrinkage in a significant proportion of patients, particularly those with high plasma concentrations .

Case Studies

A review of case studies highlighted the following findings:

- In one case series involving patients who had progressed on prior EGFR-targeted therapies, this compound demonstrated a response rate of approximately 60% , with many patients experiencing significant tumor reduction.

- Adverse effects were generally manageable, with hyperglycemia being a notable side effect linked to the drug's metabolites, particularly M502 and M460 .

Comparative Efficacy Against Other TKIs

In comparative studies against other third-generation TKIs like osimertinib, this compound showed similar efficacy in patients with T790M mutations but had distinct safety profiles. For instance, while both drugs effectively reduced tumor size, this compound was associated with higher rates of certain adverse effects such as hyperglycemia and QT prolongation due to its metabolites .

Summary of Findings

| Study/Trial | Patient Population | Dose | Response Rate | Notable Adverse Effects |

|---|---|---|---|---|

| TIGER-X Phase II | T790M-positive NSCLC | 500 mg BID - 750 mg BID | ~60% | Hyperglycemia, QT prolongation |

| Comparative Study | Previously treated NSCLC | Varied doses | Comparable to osimertinib | Higher incidence of hyperglycemia |

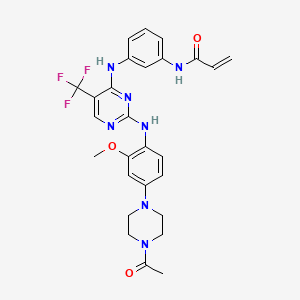

特性

IUPAC Name |

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFOZJXAKZVRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025958 | |

| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374640-70-6 | |

| Record name | Rociletinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rociletinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROCILETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。